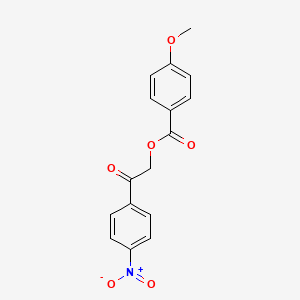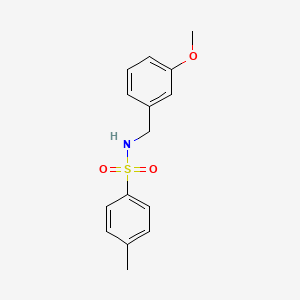![molecular formula C19H15ClN2O2 B5854290 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of GSK-3 inhibitor involves the inhibition of the GSK-3 enzyme, which plays a crucial role in the regulation of various biological processes. GSK-3 is involved in the phosphorylation of several key proteins, including β-catenin and tau protein, which play a crucial role in the regulation of cell proliferation and differentiation. The inhibition of GSK-3 activity leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of GSK-3 activity can have significant biochemical and physiological effects. Inhibition of GSK-3 activity has been shown to promote cell proliferation and differentiation, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
实验室实验的优点和局限性
The use of GSK-3 inhibitor in lab experiments has several advantages. The inhibitor can be used to study the role of GSK-3 in various biological processes, including cell proliferation and differentiation. Additionally, the inhibitor can also be used to study the potential therapeutic applications of GSK-3 inhibition in various diseases. However, the use of GSK-3 inhibitor in lab experiments also has some limitations. The inhibitor may have off-target effects, which can lead to unwanted biological effects.
未来方向
There are several future directions for the research on GSK-3 inhibitor. One potential direction is the development of more potent and selective inhibitors of GSK-3 activity. Additionally, the potential therapeutic applications of GSK-3 inhibition in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Finally, the potential off-target effects of GSK-3 inhibitors need to be carefully studied to ensure their safety and efficacy in clinical settings.
Conclusion:
In conclusion, 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, or GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The inhibitor has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis. The development of more potent and selective inhibitors of GSK-3 activity, the exploration of potential therapeutic applications in various diseases, and the careful study of potential off-target effects are some of the future directions for the research on GSK-3 inhibitor.
合成方法
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide involves several steps. The first step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. The second step involves the reaction of 2-chloromethylphenol with pyridine-3-carboxylic acid to form 3-(2-chloromethylphenoxy)nicotinic acid. Finally, the reaction of 3-(2-chloromethylphenoxy)nicotinic acid with benzoyl chloride results in the formation of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide.
科学研究应用
The GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that the inhibition of GSK-3 activity can lead to the activation of the Wnt signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
属性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSLDZWVPNPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(pyridin-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)

![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)